IRAK4i-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
IRAK4i-2 is a novel compound developed as an inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK4). This kinase plays a crucial role in the signaling pathways of the innate immune system, particularly in the activation of toll-like receptors and interleukin-1 receptors. By inhibiting IRAK4, this compound has shown potential in treating various inflammatory and autoimmune diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of IRAK4i-2 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes:
Formation of the core structure: This involves the use of specific reagents and catalysts to form the core chemical structure of this compound.
Functional group modifications: Various functional groups are added or modified to achieve the desired chemical properties.
Purification: The final compound is purified using techniques such as chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. This includes the use of industrial-grade reagents, large-scale reactors, and automated purification systems .
Chemical Reactions Analysis
Types of Reactions
IRAK4i-2 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, hydroxide ions.
Electrophiles: Halogens, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or aldehydes, while reduction may yield alcohols .
Scientific Research Applications
IRAK4i-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of IRAK4 in various chemical reactions and pathways.
Biology: Employed in research to understand the signaling pathways involved in the innate immune response.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory and autoimmune diseases such as rheumatoid arthritis and lupus
Industry: Utilized in the development of new drugs and therapeutic agents targeting IRAK4
Mechanism of Action
IRAK4i-2 exerts its effects by inhibiting the kinase activity of IRAK4. This inhibition disrupts the signaling pathways mediated by toll-like receptors and interleukin-1 receptors, leading to a reduction in the production of pro-inflammatory cytokines. The molecular targets of this compound include the active site of IRAK4, where it binds and prevents the phosphorylation of downstream signaling molecules .
Comparison with Similar Compounds
Similar Compounds
IRAK4i-1: Another IRAK4 inhibitor with similar properties but different chemical structure.
BAY-1834845: A selective IRAK4 inhibitor in clinical development.
CA-4948: An IRAK4 inhibitor being investigated for its potential in treating hematologic malignancies.
Uniqueness of IRAK4i-2
This compound is unique due to its high selectivity and potency in inhibiting IRAK4. It has shown superior efficacy in preclinical studies compared to other IRAK4 inhibitors, making it a promising candidate for further development and clinical trials .
Properties
Molecular Formula |
C24H27FN6O4 |
---|---|
Molecular Weight |
482.5 g/mol |
IUPAC Name |
N-[2-(2-fluoro-3-hydroxy-3-methylbutyl)-6-morpholin-4-yl-1-oxo-3H-isoindol-5-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C24H27FN6O4/c1-24(2,34)20(25)14-30-13-15-10-18(19(11-16(15)23(30)33)29-6-8-35-9-7-29)28-22(32)17-12-27-31-5-3-4-26-21(17)31/h3-5,10-12,20,34H,6-9,13-14H2,1-2H3,(H,28,32) |
InChI Key |
AUYCSWFYKYVCLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(CN1CC2=CC(=C(C=C2C1=O)N3CCOCC3)NC(=O)C4=C5N=CC=CN5N=C4)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.